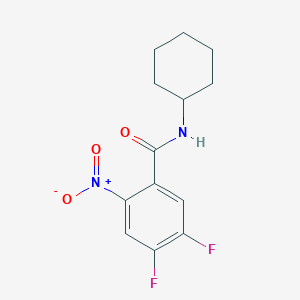
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide is an organic compound with the molecular formula C13H14F2N2O3 It is characterized by the presence of a cyclohexyl group, two fluorine atoms, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5-difluoro-2-nitrobenzamide typically involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: N-cyclohexyl-4,5-difluoro-2-aminobenzamide.
Substitution: N-cyclohexyl-4,5-difluoro-2-substituted benzamide derivatives.
Hydrolysis: 4,5-difluoro-2-nitrobenzoic acid and cyclohexylamine.
Scientific Research Applications
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,5-difluoro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-nitrobenzamide: Similar structure but lacks the fluorine atoms.
4,5-difluoro-2-nitrobenzoic acid: Similar structure but lacks the cyclohexyl group.
N-cyclohexyl-4,5-difluoro-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide is unique due to the presence of both fluorine atoms and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C13H14F2N2O3 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-difluoro-2-nitrobenzamide |
InChI |
InChI=1S/C13H14F2N2O3/c14-10-6-9(12(17(19)20)7-11(10)15)13(18)16-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,16,18) |
InChI Key |
DAMJJENZNVWQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


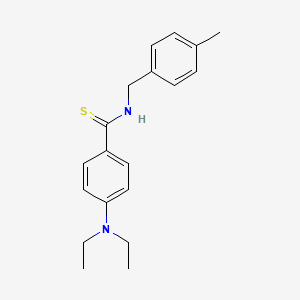
![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)
![2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B11075241.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
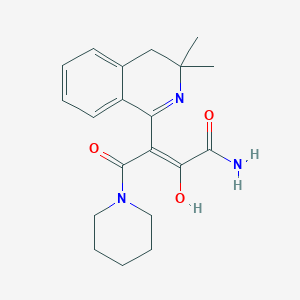
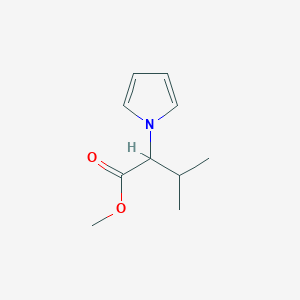
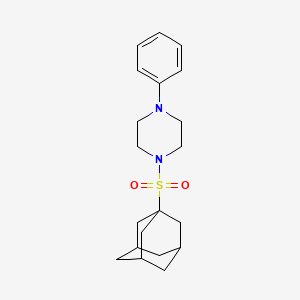
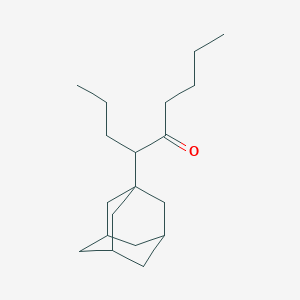
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)
![3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
![4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11075319.png)
